Rétinoate de méthyle

Vue d'ensemble

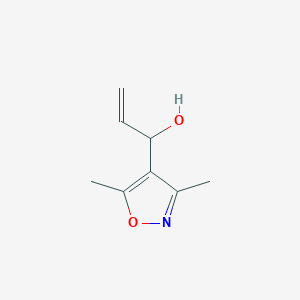

Description

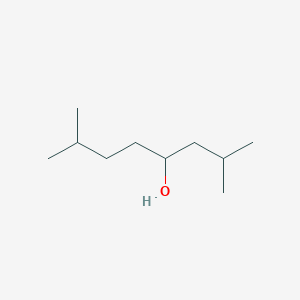

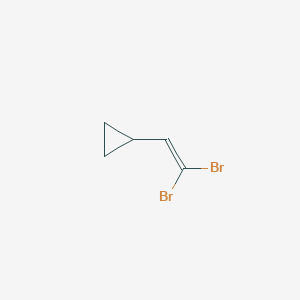

Methyl retinoate is a derivative of retinoic acid, a compound related to vitamin A. It is known for its role in various biological processes and is used in scientific research and industrial applications. The molecular formula of methyl retinoate is C21H30O2, and it is characterized by a conjugated tetraene side chain, a trimethylated cyclohexene ring, and a polar carbon-oxygen functional group .

Applications De Recherche Scientifique

Methyl retinoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various retinoid compounds.

Biology: Studied for its role in cell differentiation and proliferation.

Medicine: Investigated for its potential in treating skin conditions such as acne and psoriasis.

Industry: Utilized in the formulation of skincare products due to its anti-aging properties.

Mécanisme D'action

Target of Action

Methyl retinoate, a derivative of Vitamin A, primarily targets the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the body . These receptors are part of the superfamily of steroid/thyroid hormone nuclear receptors, functioning as ligand-inducible transcription factors . They play essential roles in various aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .

Mode of Action

Methyl retinoate interacts with its targets (RARs and RXRs) by binding to them. This binding triggers a series of biochemical reactions that lead to changes in gene expression . The discovery of a nuclear retinoic acid receptor (RAR), which was shown to be a member of the superfamily of steroid/thyroid hormone nuclear receptors, was a breakthrough in understanding how retinoids exert their pleiotropic effects .

Biochemical Pathways

Methyl retinoate affects several biochemical pathways. It is involved in the metabolism of retinol and retinyl ester . The molecular processes include efficient mechanisms to acquire vitamin A from the diet, efficient and overlapping mechanisms for the transport of vitamin A in the circulation, a specific mechanism allowing for vitamin A storage, and a mechanism for mobilizing vitamin A from these stores in response to tissue needs . The biochemical properties and active sites and reaction mechanisms of retinoid-converting enzymes in animals and bacteria, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase, are also involved .

Pharmacokinetics

The pharmacokinetics of methyl retinoate involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the rate of metabolism and biological activity of retinoids can be modified by replacing hydrogen with fluorine at certain positions in the molecule .

Result of Action

The action of methyl retinoate at the molecular and cellular level results in a variety of effects. It plays a crucial role in many physiological processes such as vision, reproduction, as well as the development and homeostasis of vertebrates . It has been identified that a stereoisomer of retinoic acid, 9-cis retinoic acid, which directly binds and activates RXRa, suggesting a new role for isomerization in the physiology of natural retinoids .

Action Environment

The action, efficacy, and stability of methyl retinoate can be influenced by environmental factors. For instance, the photoisomerization of methyl retinoate is dependent upon both solvent polarity and irradiation time . The all-trans-isomer isomerizes most rapidly in solvents of high polarity . This suggests that the environment in which methyl retinoate is present can significantly impact its action and effectiveness.

Analyse Biochimique

Biochemical Properties

Methyl retinoate interacts with various enzymes and proteins in biochemical reactions. It is involved in the conversion of retinol into retinal, reduction of retinal, conversion of retinal into all-trans-retinoic acid (ATRA), and ATRA to catabolism . The enzymes that metabolize vitamin A to retinoic acid and the cytochrome P450 Cyp26 family of enzymes that further oxidize retinoic acid are also involved .

Cellular Effects

Methyl retinoate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to cause degenerative changes in the seminiferous tubules in Sprague Dawley rats .

Molecular Mechanism

Methyl retinoate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular processes that underlie this include efficient mechanisms to acquire vitamin A from the diet, efficient and overlapping mechanisms for the transport of vitamin A in the circulation, a specific mechanism allowing for vitamin A storage, and a mechanism for mobilizing vitamin A from these stores in response to tissue needs .

Temporal Effects in Laboratory Settings

The effects of methyl retinoate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of methyl retinoate vary with different dosages in animal models

Metabolic Pathways

Methyl retinoate is involved in metabolic pathways that include interactions with enzymes or cofactors

Transport and Distribution

Methyl retinoate is transported and distributed within cells and tissues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl retinoate can be synthesized through the methylation of retinoic acid. One common method involves refluxing retinoic acid in an ethyl-acetate solution with anhydrous potassium carbonate and methyl iodide for two hours. The ratio of methyl retinoate to potassium carbonate to methyl iodide is typically 1:2:3 by weight. After refluxing, the solution is cooled, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated .

Industrial Production Methods: In industrial settings, the production of methyl retinoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl retinoate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form methyl 4-oxoretinoate using manganese dioxide .

Common Reagents and Conditions:

Oxidation: Manganese dioxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Halogenation reactions can be carried out using reagents like diethylaminosulfur trifluoride.

Major Products Formed:

Oxidation: Methyl 4-oxoretinoate

Reduction: Reduced forms of methyl retinoate

Substitution: Halogenated derivatives of methyl retinoate

Comparaison Avec Des Composés Similaires

- Retinol

- Retinoic acid

- Retinyl palmitate

- Retinol acetate

- Hydroxypinacolone retinoate

Comparison: Methyl retinoate is unique due to its specific structure, which allows it to be more stable and less irritating compared to other retinoids. For instance, retinoic acid is more potent but can cause significant skin irritation, while retinol is less stable and requires conversion to retinoic acid in the skin to be effective .

Propriétés

IUPAC Name |

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-DXYSAURFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316812 | |

| Record name | Methyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-16-2 | |

| Record name | Methyl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS76I7L4S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)

![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)